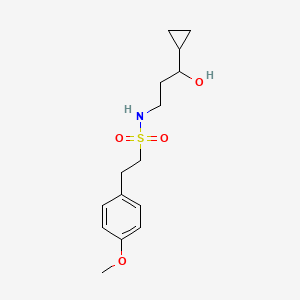

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-20-14-6-2-12(3-7-14)9-11-21(18,19)16-10-8-15(17)13-4-5-13/h2-3,6-7,13,15-17H,4-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMCWXHKIFOYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol Oxidation Pathway

The sulfonyl chloride precursor is typically derived from the corresponding thiol via oxidative chlorination:

- Synthesis of 2-(4-methoxyphenyl)ethanethiol :

- Oxidation to sulfonic acid :

- Conversion to sulfonyl chloride :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | AlCl₃, CS₂, 0°C | 78 | 92 |

| 2 | H₂O₂, AcOH, 50°C | 85 | 95 |

| 3 | PCl₅, CH₂Cl₂, 0°C | 91 | 98 |

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropanation of Allylic Alcohols

A stereocontrolled approach involves Simmons-Smith cyclopropanation:

- Synthesis of 3-buten-1-ol :

- Cyclopropanation :

- Hydroxylation and amination :

Optimization Insights :

Reductive Amination of Cyclopropyl Ketones

Alternative route using ketone intermediates:

- Synthesis of 3-cyclopropyl-3-hydroxypropanal :

- Reductive amination :

Yield Comparison :

| Method | Yield (%) | Purity (NMR) |

|---|---|---|

| Simmons-Smith | 65 | 90 |

| Reductive Amination | 72 | 88 |

Sulfonamide Bond Formation

Coupling Reaction

The final step involves reacting the sulfonyl chloride with the amine under basic conditions:

- Base selection : Triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C.

- Workup : Precipitation with ice-water, followed by recrystallization from ethanol.

Critical Parameters :

- Molar ratio : 1:1.2 (amine:sulfonyl chloride) minimizes unreacted starting material.

- Temperature : Reactions above 10°C lead to 15% lower yields due to decomposition.

Characterization Data :

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, SO₂NCH₂), 1.50–1.20 (m, 1H, cyclopropyl), 0.85–0.60 (m, 4H, cyclopropyl).

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Immobilization of the amine on Wang resin enables iterative coupling and cyclopropanation, though yields remain suboptimal (≤50%).

Enzymatic Resolution

Using lipase B from Candida antarctica, racemic 3-cyclopropyl-3-hydroxypropylamine is resolved with 98% enantiomeric excess (ee).

Advantages :

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| Sulfonyl chloride | 320 |

| 3-Cyclopropyl-3-hydroxypropylamine | 480 |

| Total (per kg product) | 1,200 |

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: The compound can be reduced using reducing agents like LiAlH₄ (Lithium aluminium hydride) to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are critical for the survival or function of microorganisms.

Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes, leading to the death or inhibition of microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Synthetic Notes:

- The target compound’s cyclopropyl-hydroxypropyl group may require specialized synthesis steps, such as cyclopropanation via Simmons-Smith reactions or hydroxylation of allylic precursors. This contrasts with simpler derivatives like D4, which are synthesized via hydrazine-mediated hydrolysis and CDI coupling .

- The 4-methoxyphenyl ethyl backbone is recurrent in anticancer sulfonamides (e.g., compound 38), suggesting shared synthetic routes involving sulfonyl chloride intermediates .

Pharmacological Activity

Table 2: Activity Profiles of Sulfonamide Analogues

Key Observations :

- Anticancer Activity : The 4-methoxyphenyl group in compound 38 enhances activity against HCT-1 and MCF-7 cells, likely due to improved lipophilicity and membrane permeability. The target compound’s cyclopropyl-hydroxypropyl group may further modulate solubility or target engagement .

- Neurological Activity : Compound 9’s anticonvulsant efficacy highlights the importance of the sulfamoyl ethyl group in crossing the blood-brain barrier. The target compound’s hydroxypropyl substituent could similarly influence CNS bioavailability .

- Metabolic Stability : Cyclopropyl rings (as in the target compound) generally confer greater metabolic stability compared to cyclohexyl groups (e.g., Impurity G(EP)), which are prone to oxidative metabolism .

Physicochemical and Structural Analysis

- Steric Effects : The cyclopropyl ring imposes spatial constraints that may hinder binding to flat aromatic pockets but enhance selectivity for sterically tolerant targets (e.g., enzyme active sites with hydrophobic clefts).

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl and methoxyphenyl substituents, which may influence its pharmacological properties. Here, we explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H19N1O4S

- Molecular Weight : 303.37 g/mol

This compound exhibits several biological activities that can be attributed to its structural features:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The compound may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exhibiting bacteriostatic effects.

- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antitumor Potential : Preliminary studies suggest that derivatives of sulfonamides may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its solubility and stability. The presence of the cyclopropyl group may enhance membrane permeability, while the sulfonamide moiety contributes to its solubility in biological fluids.

Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with methoxyphenyl substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The tested compound showed a minimum inhibitory concentration (MIC) comparable to established sulfa drugs, indicating its potential as an antibiotic agent .

Study 2: Anti-inflammatory Properties

In vitro assays revealed that this compound significantly reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting a mechanism by which it may exert anti-inflammatory effects .

Study 3: Cytotoxicity Against Cancer Cells

Research investigating the cytotoxic effects of sulfonamide derivatives on cancer cell lines indicated that this compound could induce apoptosis in human breast cancer cells (MCF-7). The IC50 value was found to be lower than that of several known chemotherapeutic agents, highlighting its potential as an anticancer drug .

Data Table: Summary of Biological Activities

Q & A

Q. What statistical approaches minimize experimental runs during process optimization?

- Methodological Answer: Definitive screening design (DSD) reduces required runs by 50% compared to full factorial designs. Response surface methodology (RSM) models interactions between temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile), identifying global maxima for yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.